5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid, also known as CP-690,550, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. CP-690,550 is a Janus kinase (JAK) inhibitor, which means that it inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.
Mechanism of Action
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STAT) proteins, which then translocate to the nucleus and activate gene transcription. Inhibition of JAK enzymes by 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid prevents the activation of STAT proteins and reduces the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to reduce inflammation and autoimmune responses in preclinical studies. In a phase II clinical trial in patients with rheumatoid arthritis, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was shown to reduce disease activity and improve clinical outcomes compared to placebo. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has also been studied for its potential therapeutic applications in psoriasis, inflammatory bowel disease, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well characterized. However, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has limitations in terms of its selectivity for JAK enzymes, which may lead to off-target effects and toxicity.
Future Directions
For 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid research include the development of more selective JAK inhibitors, the evaluation of combination therapies with other drugs, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid in clinical settings.
Synthesis Methods
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was first synthesized by Pfizer researchers in 2001. The synthesis method involves the reaction of 5-hydroxy-2-methylbenzoic acid with cyclopropylpropylamine and isobutyl chloroformate to form the intermediate, 5-(2-cyclopropylpropylcarbamoyl)-2-hydroxy-4-methylbenzoic acid. The intermediate is then treated with sulfamic acid to form 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid.
Scientific Research Applications
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. Inhibition of JAK enzymes has been shown to reduce inflammation and autoimmune responses, which are involved in the pathogenesis of many diseases.
properties
IUPAC Name |
5-(2-cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-8-5-12(16)11(14(17)18)6-13(8)21(19,20)15-7-9(2)10-3-4-10/h5-6,9-10,15-16H,3-4,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUNQDUVUACHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C2CC2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.